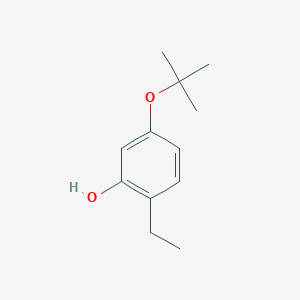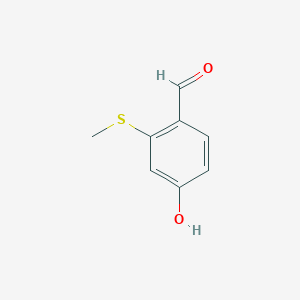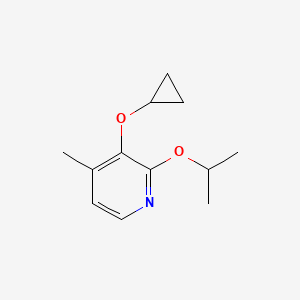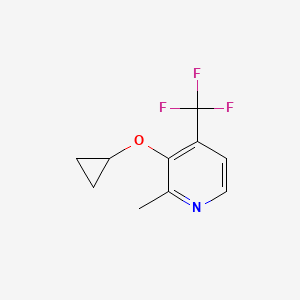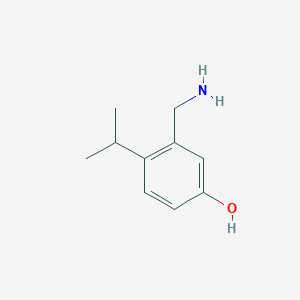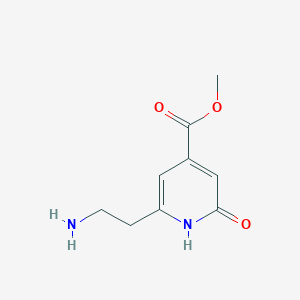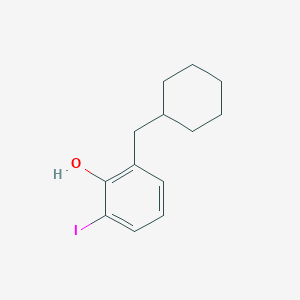
4-Cyclopropoxy-3-isopropoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropoxy-3-isopropoxybenzoic acid is an organic compound with the molecular formula C13H16O4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with cyclopropoxy and isopropoxy groups
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation under mild conditions .
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Cyclopropoxy Group Introduction: The cyclopropoxy group can be introduced using cyclopropyl bromide in the presence of a base such as potassium carbonate.
Isopropoxy Group Introduction: The isopropoxy group can be introduced using isopropyl bromide under similar conditions.
Final Product Formation: The final product, 4-Cyclopropoxy-3-isopropoxybenzoic acid, is obtained after purification steps such as recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Cyclopropoxy-3-isopropoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of cyclopropoxybenzoic acid derivatives.
Reduction: Formation of cyclopropoxybenzoic alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives of this compound.
科学的研究の応用
4-Cyclopropoxy-3-isopropoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Cyclopropoxy-3-isopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
4-Isopropoxybenzoic acid: A similar compound with an isopropoxy group but lacking the cyclopropoxy group.
3-Cyclopropoxybenzoic acid: Contains a cyclopropoxy group but lacks the isopropoxy group.
Uniqueness
4-Cyclopropoxy-3-isopropoxybenzoic acid is unique due to the presence of both cyclopropoxy and isopropoxy groups, which may confer distinct chemical and biological properties compared to its analogs. This dual substitution pattern can influence the compound’s reactivity, stability, and interactions with biological targets.
特性
分子式 |
C13H16O4 |
|---|---|
分子量 |
236.26 g/mol |
IUPAC名 |
4-cyclopropyloxy-3-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C13H16O4/c1-8(2)16-12-7-9(13(14)15)3-6-11(12)17-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3,(H,14,15) |
InChIキー |
BETZGBBJYDIYIX-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=CC(=C1)C(=O)O)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


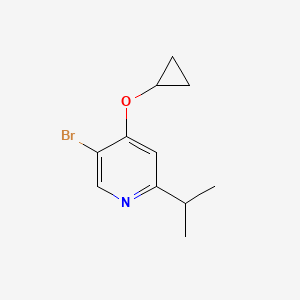
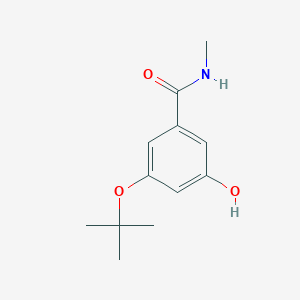

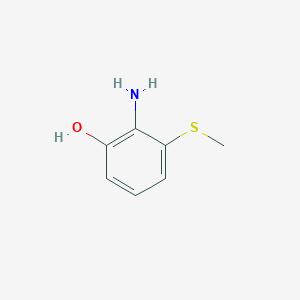
![1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone](/img/structure/B14836595.png)
